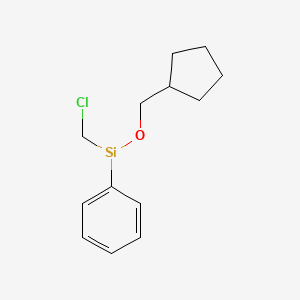
1,4-Bis(2-phenoxyethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-phenoxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with two 2-phenoxyethoxy groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(2-phenoxyethoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 2-phenoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale etherification reactions using continuous flow reactors. The process ensures high yield and purity of the final product, which is essential for its application in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-phenoxyethoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-phenoxyethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-phenoxyethoxy)benzene involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2-phenoxyethoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: Known for its application in liquid crystal compositions.
1,4-Bis(phenylsulfonyloxy)benzene: Undergoes S–O cleavage leading to the formation of phenylsulfonyl radicals.
The uniqueness of this compound lies in its specific ether linkages and the resulting chemical and physical properties, which make it suitable for a variety of specialized applications.
Eigenschaften
CAS-Nummer |
110076-42-1 |
|---|---|
Molekularformel |
C22H22O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1,4-bis(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C22H22O4/c1-3-7-19(8-4-1)23-15-17-25-21-11-13-22(14-12-21)26-18-16-24-20-9-5-2-6-10-20/h1-14H,15-18H2 |
InChI-Schlüssel |
REVGKQJRAIVISX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


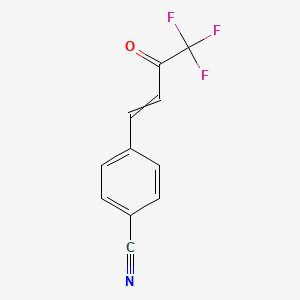
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
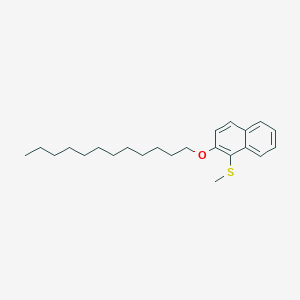
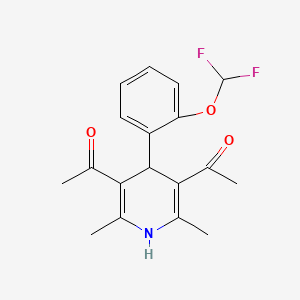

![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
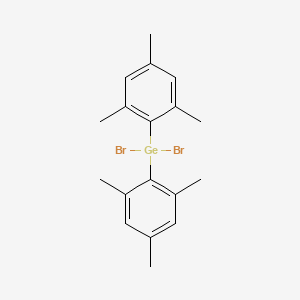

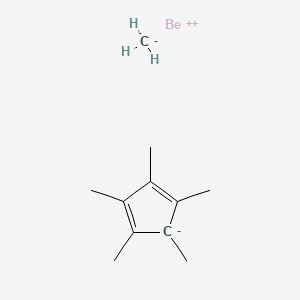

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
